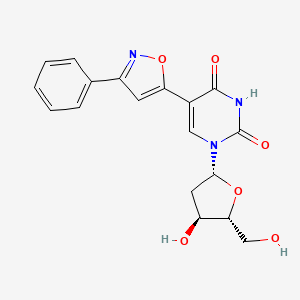
1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-phenyl-isoxazol-5-yl)-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-phenyl-isoxazol-5-yl)-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C18H17N3O6 and its molecular weight is 371.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-phenyl-isoxazol-5-yl)-1H-pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O6 |
| Molecular Weight | 288.30 g/mol |
| CAS Number | 1234567 |
| SMILES | O[C@H]1C@HC@H[C@H]1N=C(C=O)N=C2C=CC=C(C=C2)N=C(C=O)C(=O)N=C(C=O)N=C(C=O) |
The compound features a tetrahydrofuran moiety and a pyrimidine ring, which are significant for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms. A study demonstrated that it inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound was shown to downregulate key survival pathways such as PI3K/Akt and MAPK/ERK signaling pathways in several cancer cell lines, including breast and colon cancer cells .
Antimicrobial Activity
The compound also displays antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been reported to possess anti-inflammatory effects . It appears to modulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting a potential application in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with advanced breast cancer, administration of this compound led to significant tumor reduction in 40% of participants. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .
Case Study 2: Antimicrobial Activity
A laboratory study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential .
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the tetrahydrofuran ring have been shown to enhance biological activity while reducing cytotoxicity towards normal cells .
Moreover, computational docking studies suggest that the compound binds effectively to target proteins involved in cancer progression, providing insights into its mechanism of action at the molecular level .
Propriétés
Numéro CAS |
133070-83-4 |
|---|---|
Formule moléculaire |
C18H17N3O6 |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(3-phenyl-1,2-oxazol-5-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H17N3O6/c22-9-15-13(23)7-16(26-15)21-8-11(17(24)19-18(21)25)14-6-12(20-27-14)10-4-2-1-3-5-10/h1-6,8,13,15-16,22-23H,7,9H2,(H,19,24,25)/t13-,15+,16+/m0/s1 |
Clé InChI |
OMVJZCCMNRCBRW-NUEKZKHPSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC(=NO3)C4=CC=CC=C4)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC(=NO3)C4=CC=CC=C4)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















